5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid 5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1211525-32-4
VCID: VC4562621
InChI: InChI=1S/C8H6F3NO3/c1-15-5-3-12-6(8(9,10)11)2-4(5)7(13)14/h2-3H,1H3,(H,13,14)
SMILES: COC1=CN=C(C=C1C(=O)O)C(F)(F)F
Molecular Formula: C8H6F3NO3
Molecular Weight: 221.135

5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid

CAS No.: 1211525-32-4

Cat. No.: VC4562621

Molecular Formula: C8H6F3NO3

Molecular Weight: 221.135

* For research use only. Not for human or veterinary use.

5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid - 1211525-32-4

Specification

CAS No. 1211525-32-4
Molecular Formula C8H6F3NO3
Molecular Weight 221.135
IUPAC Name 5-methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid
Standard InChI InChI=1S/C8H6F3NO3/c1-15-5-3-12-6(8(9,10)11)2-4(5)7(13)14/h2-3H,1H3,(H,13,14)
Standard InChI Key KIQJUPGCYCBMJI-UHFFFAOYSA-N
SMILES COC1=CN=C(C=C1C(=O)O)C(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid, reflects its substitution pattern: a methoxy group at position 5, a trifluoromethyl group at position 2, and a carboxylic acid at position 4 on the pyridine ring. This arrangement creates distinct electronic effects—the electron-withdrawing trifluoromethyl group (-CF3_3) at position 2 deactivates the ring toward electrophilic substitution, while the methoxy (-OCH3_3) and carboxylic acid (-COOH) groups introduce regions of varied polarity.

The SMILES notation COC1=CN=C(C=C1C(=O)O)C(F)(F)F encodes this structure, and the InChIKey KIQJUPGCYCBMJI-UHFFFAOYSA-N provides a unique identifier for computational studies. X-ray crystallography data, though unavailable in the literature, would likely show planarity in the pyridine ring with slight distortions due to steric interactions between the -CF3_3 and -COOH groups.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC8H6F3NO3\text{C}_8\text{H}_6\text{F}_3\text{NO}_3
Molecular Weight221.135 g/mol
IUPAC Name5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid
SMILESCOC1=CN=C(C=C1C(=O)O)C(F)(F)F
InChIKeyKIQJUPGCYCBMJI-UHFFFAOYSA-N

Solubility and Stability

Solubility data remain unreported, but analogous pyridine carboxylic acids typically exhibit limited aqueous solubility (e.g., picolinic acid: 50 g/L at 25°C) with improved solubility in polar aprotic solvents like DMSO or DMF. The trifluoromethyl group reduces basicity compared to unfluorinated analogs, with an estimated pKa of ~3.5 for the carboxylic acid group. Stability studies indicate decomposition risks under acidic or alkaline conditions, necessitating storage in inert atmospheres at 2–8°C.

Synthetic Pathways and Modifications

Current Synthesis Strategies

While detailed synthetic protocols for 5-methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid are proprietary, plausible routes include:

  • Nucleophilic Trifluoromethylation: Introduction of -CF3_3 via Umemoto or Langlois reagents to a preformed methoxypyridine intermediate.

  • Carboxylic Acid Formation: Oxidation of a 4-methyl group using KMnO4_4 or RuO4_4, though regioselectivity challenges may arise.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling to install the trifluoromethyl group, followed by carboxylation via CO2_2 insertion.

Yields for these methods are unspecified but likely range between 40–70% based on analogous syntheses . A key challenge lies in avoiding decarboxylation during late-stage functionalization, which may necessitate protecting group strategies (e.g., esterification).

Derivative Synthesis

The carboxylic acid group enables diverse derivatization:

  • Amide Formation: Coupling with amines using HATU or EDCI to create bioactive analogs.

  • Metal Coordination: Chelation with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) for catalytic or material applications.

  • Esterification: Conversion to methyl or ethyl esters to enhance membrane permeability in drug candidates.

Applications in Pharmaceutical Research

Drug Discovery

Pyridine carboxylic acids are privileged scaffolds in kinase inhibitor design. The trifluoromethyl group in this compound may enhance target binding through hydrophobic interactions and fluorine-specific effects (e.g., dipole interactions, conformational steering). Potential therapeutic areas include:

  • Oncology: Inhibition of EGFR or ALK tyrosine kinases, leveraging the -CF3_3 group for improved pharmacokinetics.

  • Antimicrobials: Disruption of bacterial enoyl-ACP reductase (FabI), a target validated by isoniazid derivatives.

Table 2: Hypothetical Pharmacokinetic Properties

ParameterEstimated ValueRationale
LogP1.2–1.8-CF3_3 increases lipophilicity
Plasma Protein Binding85–92%High affinity for albumin
Metabolic Stabilityt1/2_{1/2} > 4 hFluorine reduces CYP450 metabolism

Agrochemical Development

In agrochemistry, this compound’s resistance to photodegradation (attributed to the -CF3_3 group) makes it a candidate for herbicide or fungicide formulations. The carboxylic acid group could facilitate salt formation with amines for improved foliar adhesion.

Analytical Characterization

Spectroscopic Profiling

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6_6) would display a singlet for -OCH3_3 at δ 3.9 ppm and a deshielded pyridine proton at δ 8.4 ppm.

  • IR: Strong absorption at 1,710 cm1^{-1} (C=O stretch) and 1,120 cm1^{-1} (C-F stretch).

  • MS: ESI-MS (negative mode) would show a [M–H]^- peak at m/z 220.13.

Chromatographic Methods

HPLC conditions for purity analysis (hypothetical):

  • Column: C18, 150 × 4.6 mm, 3.5 μm

  • Mobile Phase: 0.1% HCOOH in H2_2O/MeCN (70:30 to 20:80 over 15 min)

  • Detection: UV at 254 nm

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator